molecular formula C12H11NO2 B1294723 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione CAS No. 31581-09-6

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1294723
CAS RN: 31581-09-6
M. Wt: 201.22 g/mol
InChI Key: UOZNXGJVAWDLQK-UHFFFAOYSA-N
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Description

The compound "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a nitrogen-containing heterocycle with a dione substitution. This class of compounds is known for its diverse range of biological activities and applications in material science. The 2,3-dimethylphenyl group attached to the pyrrole ring may influence the compound's electronic properties and reactivity.

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported using various methods. For instance, derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) were synthesized and tested as corrosion inhibitors . Another derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods highlight the versatility in synthesizing substituted pyrrole diones, which could be applicable to the synthesis of "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione".

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography . The presence of substituents on the pyrrole ring, such as the 2,3-dimethylphenyl group, can influence the overall geometry and electronic distribution of the molecule, which can be studied using these techniques.

Chemical Reactions Analysis

Pyrrole dione derivatives exhibit a range of chemical reactivities. For example, they can undergo reactions with diazonium salts to form hydrazones , or react with DMF acetal to give aminomethylene derivatives . The active methylene unit in these compounds is highly reactive, allowing for various chemical transformations . The reactivity of "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione" would likely follow similar patterns, with the potential for nucleophilic addition reactions at the carbonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole dione derivatives are influenced by their molecular structure. For instance, the corrosion inhibition properties of PPD and MPPD were attributed to their adsorption on the steel surface, which was analyzed using thermodynamic data and XPS analysis . Theoretical studies using DFT can predict spectral and geometrical data, providing insights into the electronic properties of these compounds . The presence of substituents like the 2,3-dimethylphenyl group can affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Corrosion Inhibition

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. Their inhibition efficiency increases with concentration, and their adsorption on steel surfaces follows Langmuir’s adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).

Anti-Inflammatory and Antimicrobial Activities

New derivatives of 1H-pyrrole-2,5-dione, particularly 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, have been synthesized and show significant anti-inflammatory properties. These compounds inhibit the proliferation of human peripheral blood mononuclear cells and the production of pro-inflammatory cytokines. Additionally, they display antibacterial activity against various bacterial strains (Paprocka et al., 2022).

Photoluminescent Polymers

The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit has been explored. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for various optical and electrochemical applications (Zhang & Tieke, 2008).

Photochemistry of Derivatives

Studies on the photochemical reactivity of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its N-substituted derivatives show that they engage in various photochemical reactions, including [2 + 2] photocycloaddition and photoreduction. The substituents significantly influence their photochemical behavior (Ihlefeld & Margaretha, 1992).

Spiro Heterocyclization

Reactions involving substituted 2,3-dihydro-1H-pyrrole2,3-diones with enols have led to the formation of complex spiro compounds, opening avenues for novel synthetic routes in heterocyclic chemistry (Racheva & Maslivets, 2007).

properties

IUPAC Name

1-(2,3-dimethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZNXGJVAWDLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953552
Record name 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

CAS RN

31581-09-6
Record name 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione
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Record name Maleimide, N-2,3-xylyl-
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Record name 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione
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Record name N-(2,3-XYLYL)MALEIMIDE
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